(R)-3-(Piperidin-2-YL)pyridine

Catalog No.
S567754
CAS No.
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Piperidin-2-YL)pyridine

Product Name

(R)-3-(Piperidin-2-YL)pyridine

IUPAC Name

3-[(2R)-piperidin-2-yl]pyridine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/t10-/m1/s1

InChI Key

MTXSIJUGVMTTMU-SNVBAGLBSA-N

SMILES

C1CCNC(C1)C2=CN=CC=C2

Synonyms

3-(2R)-2-Piperidinylpyridine; 2αH-Anabasine; (R)-3-(2-Piperidinyl)pyridine; (+)-Anabasine; (2’R)-Anabasine

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2

Isomeric SMILES

C1CCN[C@H](C1)C2=CN=CC=C2

Acetylcholinesterase (AChE) Inhibition:

(R)-3-(Piperidin-2-YL)pyridine has been shown to inhibit the enzyme acetylcholinesterase (AChE) in vitro and in vivo studies. AChE is responsible for breaking down acetylcholine, a neurotransmitter involved in memory, learning, and muscle function. AChE inhibitors are being explored for their potential therapeutic effects in Alzheimer's disease, dementia, and other neurological disorders. Source: [A Comparative Study of Acetylcholinesterase Inhibitory Activities of Epibatidine and Its Analogues]

Nicotinic Acetylcholine Receptor (nAChR) Modulation:

(R)-3-(Piperidin-2-YL)pyridine interacts with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels present in the nervous system and neuromuscular junctions. Studies suggest that it may act as a partial agonist at some nAChR subtypes, meaning it can activate the receptor to a lesser extent than the natural neurotransmitter acetylcholine. The potential role of nAChR modulators in treating various neurological conditions, including Parkinson's disease, addiction, and schizophrenia, is being explored. Source: [Nicotinic acetylcholine receptor ligands: ]

Other Potential Applications:

Research into (R)-3-(Piperidin-2-YL)pyridine is ongoing, and it is being investigated for its potential applications in other areas, such as:

  • Anti-inflammatory and analgesic effects: Studies suggest that (R)-3-(Piperidin-2-YL)pyridine may have anti-inflammatory and analgesic properties. Source: [Evaluation of the anti-inflammatory and analgesic activities of the alkaloid anabasine from Nicotiana glauca]
  • Insecticide development: Due to its structural similarity to nicotine, which acts as an insecticide, (R)-3-(Piperidin-2-YL)pyridine is being explored for potential insecticidal properties. Source: [Insecticidal activity of natural and synthetic nicotinoids against Myzus persicae (Sulzer) and Bemisia tabaci (Gennadius) (Homoptera: Aphididae: Aleyrodidae)

(R)-3-(Piperidin-2-YL)pyridine is a heterocyclic organic compound with the molecular formula C₁₀H₁₄N₂. It consists of a pyridine ring substituted at the 3-position with a piperidine moiety. The compound features a chiral center due to the presence of the piperidine group, making it enantiomerically distinct. Its structure can be represented as follows:

text
N / \ | | C C / \ / \ N C C \ / \ / C C \ / C

This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The mechanism of action of (R)-3-(Piperidin-2-YL)pyridine has not been extensively studied in scientific research. Anabasine, however, acts as a nicotinic acetylcholine receptor (nAChR) agonist, mimicking the effects of the neurotransmitter acetylcholine []. This can lead to muscle stimulation at high doses.

Anabasine is considered a toxic substance []. Research suggests it may cause acute toxicity through ingestion or inhalation []. Due to the structural similarity, (R)-3-(Piperidin-2-YL)pyridine can be presumed to share similar hazards.

Typical of both pyridine and piperidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrogenation: The pyridine ring can undergo hydrogenation under specific conditions, converting it into a saturated derivative.
  • Cross-Coupling Reactions: Recent studies have explored cross-coupling techniques to synthesize enantioenriched derivatives from this compound, showcasing its versatility in organic synthesis .

Research indicates that (R)-3-(Piperidin-2-YL)pyridine exhibits notable biological activities, particularly as a potential pharmacological agent. Its derivatives have been investigated for:

  • Anticancer Properties: Compounds related to (R)-3-(Piperidin-2-YL)pyridine have shown promise in inhibiting cancer cell proliferation.
  • Neurotransmitter Modulation: The piperidine component may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various microbial strains, indicating their utility in developing new antibiotics.

Several synthetic pathways have been developed for (R)-3-(Piperidin-2-YL)pyridine:

  • One-Pot Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds and functional groups, streamlining the synthesis process .
  • Enantioselective Synthesis: Techniques such as catalytic asymmetric synthesis have been employed to produce enantiomerically pure forms of this compound .
  • Hydrogenation Techniques: Recent advancements include palladium-catalyzed hydrogenation methods that facilitate the conversion of pyridine derivatives into piperidines under mild conditions .

(R)-3-(Piperidin-2-YL)pyridine finds applications across various domains:

  • Pharmaceutical Development: Its derivatives are explored as potential drugs targeting specific diseases due to their biological activities.
  • Chemical Research: Used as a building block in synthesizing more complex organic molecules.
  • Agricultural Chemistry: Investigated for potential use in developing new agrochemicals with enhanced efficacy and reduced environmental impact.

Studies on (R)-3-(Piperidin-2-YL)pyridine's interactions reveal its potential binding affinity to various biological targets:

  • Receptor Binding Studies: Investigations into its interaction with neurotransmitter receptors suggest it may modulate receptor activity, influencing physiological responses.
  • Enzyme Inhibition: Some derivatives have been tested for their ability to inhibit enzymes linked to disease processes, demonstrating therapeutic potential .

Similar Compounds

Several compounds share structural or functional similarities with (R)-3-(Piperidin-2-YL)pyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-PyridylpiperazinePiperazine derivativeExhibits different receptor binding properties
4-PiperidylpyrimidinePyrimidine derivativePotential antiviral activity
1-Azabicyclo[2.2.2]octaneBicyclic amineKnown for its central nervous system effects
2-PyridylpiperidinePiperidine derivativeEnhanced neuroprotective properties

These compounds highlight the unique structural features of (R)-3-(Piperidin-2-YL)pyridine while also underscoring its distinct biological activities.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.115698455 g/mol

Monoisotopic Mass

162.115698455 g/mol

Heavy Atom Count

12

Wikipedia

Anabasine

Dates

Modify: 2023-08-15

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